molecular formula C13H15F2NO B2354413 1-(2,6-Difluorobenzoyl)azepane CAS No. 385380-70-1

1-(2,6-Difluorobenzoyl)azepane

Cat. No.: B2354413
CAS No.: 385380-70-1
M. Wt: 239.266
InChI Key: RRINWFXOXXUQGK-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzoyl)azepane is an organic compound with the molecular formula C13H15F2NO. It belongs to the azepane family, which is characterized by a seven-membered ring containing a nitrogen atom. This compound has gained attention due to its potential biological activity and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzoyl)azepane typically involves the reaction of 2,6-difluorobenzoyl chloride with azepane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2,6-Difluorobenzoyl)azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products of reduction are the corresponding alcohols or amines.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

1-(2,6-Difluorobenzoyl)azepane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: this compound is used in the production of specialty chemicals and advanced materials. .

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzoyl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

1-(2,6-Difluorobenzoyl)azepane can be compared with other similar compounds, such as:

    1-(2,6-Dichlorobenzoyl)azepane: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity. Chlorine atoms are generally less electronegative than fluorine, leading to different chemical properties.

    1-(2,6-Dimethylbenzoyl)azepane: The presence of methyl groups instead of halogens can significantly alter the compound’s steric and electronic properties, resulting in different reactivity and applications.

    1-(2,6-Difluorobenzoyl)piperidine: This compound has a six-membered ring instead of a seven-membered ring, which can influence its conformational flexibility and binding interactions with molecular targets.

Properties

IUPAC Name

azepan-1-yl-(2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c14-10-6-5-7-11(15)12(10)13(17)16-8-3-1-2-4-9-16/h5-7H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRINWFXOXXUQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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